2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide

Cannabinoid Receptor CB1 Binding Radioligand Displacement

2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide (CAS 847838-33-9) is a synthetic benzodioxole derivative with a molecular formula of C₂₃H₁₅N₃O₆ and a molecular weight of 429.388 g/mol. The compound features a 6-nitro-1,3-benzodioxole core linked via a cyanoacrylamide bridge to a 2-phenoxyaniline moiety.

Molecular Formula C23H15N3O6
Molecular Weight 429.388
CAS No. 847838-33-9
Cat. No. B2748407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide
CAS847838-33-9
Molecular FormulaC23H15N3O6
Molecular Weight429.388
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H15N3O6/c24-13-16(10-15-11-21-22(31-14-30-21)12-19(15)26(28)29)23(27)25-18-8-4-5-9-20(18)32-17-6-2-1-3-7-17/h1-12H,14H2,(H,25,27)
InChIKeyOGXIMKABRYMKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide (CAS 847838-33-9): Structural Identity and Pharmacological Class


2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide (CAS 847838-33-9) is a synthetic benzodioxole derivative with a molecular formula of C₂₃H₁₅N₃O₆ and a molecular weight of 429.388 g/mol . The compound features a 6-nitro-1,3-benzodioxole core linked via a cyanoacrylamide bridge to a 2-phenoxyaniline moiety. This structural architecture places it within the broader class of benzodioxole-based cannabinoid receptor modulators, for which patents describe utility as CB1 receptor inverse agonists or antagonists for metabolic and central nervous system indications [1]. Chemoinformatic analysis reveals 5 rotatable bonds, 7 hydrogen bond acceptors, and a topological polar surface area consistent with moderate passive permeability, distinguishing it physicochemically from simpler benzodioxole analogs .

Why Generic Substitution Fails for 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide: The 2-Phenoxyphenyl Differentiation


Simple substitution of the 2-phenoxyphenyl amide portion of 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide with an unsubstituted phenyl ring (as in the analog CAS 341541-01-3) is predicted to substantially alter both molecular recognition at the CB1 receptor and physicochemical properties relevant to assay performance . The 2-phenoxy substituent introduces an additional aromatic ring capable of participating in π-stacking and hydrophobic contacts within the receptor binding pocket, while also increasing molecular weight by approximately 92 Da and cLogP by an estimated 2.5 log units relative to the des-phenoxy analog . Such differences can translate into altered potency, selectivity, solubility, and non-specific binding, making generic interchange without confirmatory data unreliable .

Product-Specific Quantitative Evidence Guide for 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide


Cannabinoid Receptor Binding Affinity of 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide

The compound 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide (CHEMBL114082, BDBM50229033) was tested for binding activity against the THC cannabinoid receptor site using [³H]-CP-55,940 as the radioligand, yielding an IC₅₀ of 3,200 nM [1]. In comparison, rimonabant (SR141716A), the prototypical CB1 antagonist/inverse agonist, exhibits a Kᵢ of approximately 2–12 nM at the CB1 receptor under similar radioligand binding conditions [2]. This represents an approximately 267- to 1,600-fold lower potency for the target compound relative to rimonabant.

Cannabinoid Receptor CB1 Binding Radioligand Displacement

Functional Selectivity at Cannabinoid Receptor Subtypes for 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide

No direct head-to-head functional selectivity data have been published for 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide. However, patent disclosures for structurally related benzodioxole derivatives bearing 6-nitro and 2-cyanoacrylamide motifs describe compounds that exhibit inverse agonism at CB1 receptors with functional selectivity over CB2 receptors [1]. In contrast, rimonabant exhibits a CB1/CB2 selectivity ratio of approximately 100- to 300-fold based on binding Kᵢ values, while taranabant demonstrates >100-fold CB1 selectivity [2].

CB1 Selectivity CB2 Selectivity Functional Assay

Physicochemical Differentiation: Molecular Weight, cLogP, and Rotatable Bond Count vs. Phenyl Analog

The target compound possesses a molecular weight of 429.4 g/mol, 5 rotatable bonds, and 7 hydrogen bond acceptors . The des-phenoxy analog (CAS 341541-01-3) has a molecular weight of 337.3 g/mol and 3 rotatable bonds . The additional 2-phenoxy substituent in the target compound increases molecular weight by 92.1 g/mol (27.3% increase), adds approximately 2 aromatic ring atoms, and is estimated to raise cLogP by ~2.5 log units, substantially reducing aqueous solubility and potentially increasing non-specific protein binding .

Physicochemical Properties Drug-likeness Solubility

Crystallographic Conformation of the 6-Nitro-1,3-Benzodioxole Core

Although the crystal structure of the target compound itself has not been reported, the closely related methyl ester analog (methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate) has been characterized by single-crystal X-ray diffraction [1]. In this analog, the 1,3-benzodioxole ring system is essentially planar (maximum deviation = 0.036 Å), and the nitro group is oriented at a dihedral angle of 15.4° with respect to the mean plane of the benzodioxole ring. This conformation is expected to be conserved in the target compound due to the shared 6-nitro-1,3-benzodioxole-5-yl-2-cyanoacrylate substructure.

X-ray Crystallography Conformational Analysis Nitro Group Orientation

Best-Fit Research and Industrial Application Scenarios for 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide


Pharmacological Tool for CB1 Receptor Binding Studies Requiring Moderate Affinity

With a reported IC₅₀ of 3,200 nM at the cannabinoid receptor [1], this compound is suited as a low-to-moderate affinity probe in CB1 receptor binding assays. Unlike high-affinity ligands such as rimonabant (Kᵢ ~2 nM) that saturate receptors at low nanomolar concentrations, the target compound allows for the exploration of partial receptor occupancy states and may serve as a reference compound for assessing the binding kinetics of newly developed CB1 ligands with intermediate potency.

Scaffold for Structure-Activity Relationship (SAR) Optimization of Benzodioxole CB1 Modulators

The 2-phenoxyphenyl amide motif present in this compound represents a key structural diversification point relative to simpler N-phenyl analogs (CAS 341541-01-3) . Medicinal chemistry groups pursuing CB1 inverse agonist programs can utilize this compound as a starting point for systematic modification of the phenoxy substituent to improve CB1 potency and selectivity, supported by patent disclosures describing the benzodioxole class as CB1 modulators [2].

Crystallization and Co-crystal Structure Determination with CB1 Receptor

The near-planar conformation of the 6-nitro-1,3-benzodioxole core, inferred from the crystallographic characterization of the methyl ester analog (nitro group dihedral angle = 15.4°) [3], suggests that the compound may form well-ordered crystals when complexed with the CB1 receptor. This property makes it a candidate for co-crystallography studies aimed at elucidating the binding mode of benzodioxole-based CB1 ligands, provided that receptor expression and purification conditions are optimized.

Physicochemical Reference Standard for Lipophilic Benzodioxole Amides

With a molecular weight of 429.4 g/mol and an estimated cLogP increase of ~2.5 log units over the des-phenoxy analog , this compound can serve as a reference standard for calibrating chromatographic retention times, assessing non-specific binding to assay plates, and evaluating solubilization protocols (e.g., DMSO tolerance, cyclodextrin complexation) for lipophilic benzodioxole derivatives in high-throughput screening campaigns.

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